Meloxicam Impurity C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-17(2)15(23-9)16-14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCKPQZEMYTSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145656-36-5, 1262333-25-4 | |

| Record name | N-Methyl meloxicam, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1145656365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL MELOXICAM, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI22F1F2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meloxicam Impurity C: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Meloxicam Impurity C, a known related substance of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This document outlines its chemical structure, identification, and analytical methodologies, serving as a crucial resource for quality control, drug development, and regulatory compliance.

Chemical Identity and Structure

This compound is a process-related impurity that can form during the synthesis of Meloxicam. Its presence and concentration are critical quality attributes that must be monitored and controlled in the final drug product to ensure safety and efficacy.

Systematic Name: N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[1][2][3]. This compound is also sometimes referred to as N-Methyl Meloxicam[1].

Key Structural Features: The core structure of this compound is a 1,2-benzothiazine ring system with a 1,1-dioxide moiety. A key differentiator from the parent Meloxicam molecule is the substitution at the carboxamide nitrogen. While Meloxicam possesses a 5-methylthiazol-2-amine group, Impurity C features a 3,5-dimethylthiazol-2-ylidene group[4]. This introduces an additional methyl group and results in a conjugated imine bond[4]. The European Pharmacopoeia specifies the (2Z) configuration for this impurity, a stereochemical detail confirmed by single-crystal X-ray diffraction studies[4].

A comparative analysis of the molecular formula and weight is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₅H₁₅N₃O₄S₂ | 365.4[1][4][5] |

| Meloxicam | C₁₄H₁₃N₃O₄S₂ | 351.4[4] |

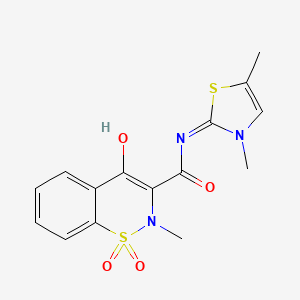

The structural representation of this compound is provided in the diagram below.

Caption: Chemical Structure of this compound.

Analytical Characterization and Experimental Protocols

The identification and quantification of this compound are typically performed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Reversed-Phase HPLC Method

A reported isocratic RP-HPLC method for the determination of Meloxicam in the presence of its impurities, including Impurity C, is detailed below[6].

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Hypersil Gold C18 (250 mm x 4.6 mm)[6].

-

Mobile Phase: A mixture of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6) and methanol in a 45:55 (v/v) ratio[6].

-

Flow Rate: Not specified in the provided abstract.

-

Detection Wavelength: 361 nm[6].

-

Column Temperature: Experiments were conducted at 35°C[6].

-

Concentration Range for Validation: 5-25 µg/ml[6].

Under these conditions, good resolution was achieved between Meloxicam and its impurities A, D, and C[6].

Workflow for HPLC Analysis

Caption: HPLC analysis workflow for Meloxicam and its impurities.

Quantitative Data from Analytical Methods

The following table summarizes the retention times observed in a specific HPLC method development study[6].

| Analyte | Retention Time (min) |

| Meloxicam | 4.18 |

| Impurity A | 5.32 |

| Impurity D | 7.21 |

| Impurity C | 9.13 |

Data from a specific isocratic RP-HPLC method[6]. Retention times can vary with different systems and conditions.

Synthesis and Mitigation Strategies

Control over the formation of this compound is a critical aspect of the Meloxicam manufacturing process.

Purification Strategies

Several methods can be employed to remove or reduce the levels of Impurity C from crude Meloxicam.

| Purification Method | Achieved Purity (%) | Yield (%) | Scalability |

| Crystallization | 70–80 | 85 | High[4] |

| Alkaline Wash | 90–92 | 75 | Moderate[4] |

| Chromatography | >98 | 50 | Low[4] |

Mitigation During Synthesis

Optimizing reaction conditions can significantly minimize the formation of Impurity C.

-

Temperature Control: Lowering the reaction temperature to 50°C has been shown to reduce the formation of Impurity C by 20%, although this extends the reaction time[4].

-

Stoichiometry: Using a slight excess (10%) of the amine reactant (Formula IV in the cited literature) helps to drive the reaction towards the desired product, Meloxicam, thereby minimizing the degradation of unreacted intermediates into Impurity C[4].

-

Solvent Choice: The use of dimethylacetamide (DMAc) as a solvent instead of dimethylformamide (DMF) can decrease the formation of by-products by 15%[4].

The logical relationship for mitigating Impurity C formation is illustrated below.

Caption: Key strategies to mitigate the formation of this compound.

Conclusion

A thorough understanding of the chemical structure and behavior of this compound is paramount for ensuring the quality and safety of Meloxicam drug products. The information provided in this guide, including its structural details, analytical methods for detection, and strategies for control, offers a valuable resource for professionals in the pharmaceutical industry. Continuous monitoring and control of this and other impurities are essential components of robust drug manufacturing and regulatory compliance.

References

- 1. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]

- 2. CAS 1262333-25-4 Meloxicam EP Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. allmpus.com [allmpus.com]

- 4. This compound | 1262333-25-4 | Benchchem [benchchem.com]

- 5. Amido Methyl Meloxicam (Meloxicam Impurity) | C15H15N3O4S2 | CID 54677942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

Meloxicam Impurity C: A Comprehensive Technical Guide

CAS Number: 1262333-25-4 Chemical Name: (Z)-N-(3,5-dimethylthiazol-2(3H)-ylidene)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

This technical guide provides an in-depth overview of Meloxicam Impurity C, a known process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a consolidated resource on its chemical properties, synthesis, analytical detection, and control strategies.

Chemical and Physical Data

This compound is structurally similar to the active pharmaceutical ingredient, Meloxicam, with the key difference being an additional methyl group on the thiazole ring. This modification significantly impacts its analytical profile and is a critical parameter in the quality assessment of Meloxicam.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1262333-25-4 | [1][2][3] |

| Molecular Formula | C₁₅H₁₅N₃O₄S₂ | [1][2][4] |

| Molecular Weight | 365.4 g/mol | [1][4] |

| IUPAC Name | N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide | [4] |

| Synonyms | N-Methyl Meloxicam, (Z)-N-(3,5-dimethylthiazol-2(3H)-ylidene)-4-hydroxy-2-methyl-2H-benzo[e][4][5]thiazine-3-carboxamide 1,1-dioxide | [1][6] |

| Stereochemistry | The (Z)-configuration of the thiazol-2-ylidene group is the specified isomeric form. | [4] |

| Solubility | Soluble in Methanol and DMSO. | [2] |

| Storage | 2-8 °C | [2] |

Synthesis and Formation

This compound is typically formed during the synthesis of Meloxicam. Understanding its formation pathway is crucial for developing effective control strategies.

Synthetic Pathway

A study has reported the synthesis of this compound via a direct SN2 reaction between Meloxicam and methyl iodide in a dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH) environment. The product can be purified by crystallization from dimethylformamide (DMF).[7]

Mitigation During Meloxicam Synthesis

The formation of this compound during the manufacturing of Meloxicam can be minimized through the optimization of reaction conditions. Key strategies include:

-

Temperature Control: Lowering the reaction temperature can significantly reduce the formation of this impurity.

-

Solvent Selection: The choice of solvent can influence the reaction pathways and minimize the generation of unwanted byproducts.

-

Stoichiometric Adjustments: Careful control of the molar ratios of reactants can favor the formation of Meloxicam over its impurities.[4]

Analytical Characterization

The detection and quantification of this compound are critical for ensuring the purity and safety of Meloxicam drug products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common analytical technique employed for this purpose.

RP-HPLC Methodologies

Several RP-HPLC methods have been developed and validated for the separation and quantification of Meloxicam and its impurities. The following table summarizes a representative method.

Table 2: Representative RP-HPLC Method for the Analysis of this compound

| Parameter | Condition | Reference |

| Stationary Phase | Hypersil Gold C18 (250 mm x 4.6 mm) | [5] |

| Mobile Phase | 0.65% Potassium Dihydrogen Orthophosphate (pH 6) and Methanol (45:55 v/v) | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Detection Wavelength | 361 nm | [5] |

| Column Temperature | 40°C | [5] |

| Retention Time | 9.13 min | [5] |

Analytical Workflow

The general workflow for the analysis of this compound in a drug substance or product sample involves sample preparation, chromatographic separation, detection, and data analysis.

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for this compound are not widely available in the public domain. This information is typically proprietary and provided with the purchase of a certified reference standard from commercial suppliers.[2]

Biological Activity and Regulatory Context

The biological activity of this compound has not been extensively studied, as is common for process-related impurities present at low levels. The primary focus of regulatory bodies is on controlling its presence in the final drug product to ensure safety and efficacy. The European Pharmacopoeia (EP) specifies limits for this and other impurities in Meloxicam.[4][6]

Experimental Protocols

Synthesis of this compound[7]

-

Reaction Setup: In a suitable reaction vessel, dissolve Meloxicam in dimethyl sulfoxide (DMSO).

-

Base Addition: Add potassium hydroxide (KOH) to the solution and stir.

-

Alkylation: Add methyl iodide to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up.

-

Purification: Purify the crude product by crystallization from dimethylformamide (DMF) to yield this compound.

Note: This is a generalized protocol based on a literature abstract. Researchers should develop a detailed and optimized procedure with appropriate safety precautions.

RP-HPLC Analysis of this compound[5]

-

Mobile Phase Preparation: Prepare a solution of 0.65% potassium dihydrogen orthophosphate and adjust the pH to 6. Mix with methanol in a 45:55 (v/v) ratio. Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent to prepare a stock solution. Further dilute to a known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the Meloxicam sample in a suitable diluent to prepare a stock solution. Dilute to a concentration within the linear range of the method.

-

Chromatographic Conditions:

-

Column: Hypersil Gold C18 (250 mm x 4.6 mm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 361 nm.

-

Injection Volume: As per method validation.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard solution.

Conclusion

This compound is a critical quality attribute of Meloxicam that requires careful control and monitoring. This guide has summarized the available technical information regarding its chemical properties, synthesis, analytical detection, and mitigation strategies. The provided experimental protocols offer a starting point for researchers and analysts working with this impurity. The use of certified reference standards is essential for accurate quantification and compliance with regulatory requirements.

References

- 1. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]

- 2. allmpus.com [allmpus.com]

- 3. Meloxicam EP Impurity C | CAS No- 1262333-25-4 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | 1262333-25-4 | Benchchem [benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. This compound CRS | LGC Standards [lgcstandards.com]

- 7. tapchiyhoctphcm.vn [tapchiyhoctphcm.vn]

An In-depth Technical Guide to the Synthesis of N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (Meloxicam)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, a non-steroidal anti-inflammatory drug (NSAID) commonly known as Meloxicam. This document details the primary synthetic routes, including the preparation of key intermediates, and presents a compilation of experimental protocols and quantitative data from various sources. Visual representations of the synthetic pathways and experimental workflows are provided to facilitate a deeper understanding of the process.

Introduction

Meloxicam is a widely used NSAID that exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1, leading to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The synthesis of Meloxicam is a multi-step process that has been refined over the years to improve yield, purity, and environmental impact. This guide will focus on the most common and industrially relevant synthetic strategies.

The core of Meloxicam's structure is the 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide moiety. The synthesis, therefore, revolves around the construction of this heterocyclic system and its subsequent amidation with 2-amino-5-methylthiazole.

Overall Synthetic Strategy

The most prevalent synthetic route to Meloxicam involves the condensation of a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ester derivative with 2-amino-5-methylthiazole. This strategy is modular, allowing for the independent synthesis of the two key intermediates.

Caption: Overall synthetic workflow for Meloxicam.

Synthesis of Key Intermediates

Synthesis of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide

This key intermediate is typically synthesized from commercially available saccharin. The process involves N-methylation followed by a base-catalyzed rearrangement.

Step 1: N-methylation of Saccharin

Saccharin is N-methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[2]

Step 2: Gabriel-Colman Rearrangement

The resulting N-methylsaccharin undergoes a Gabriel-Colman rearrangement. This involves the opening of the 1,2-thiazole ring by a base like sodium ethoxide, followed by cyclization to form the 1,2-benzothiazine ring system.[2]

A detailed experimental protocol for a similar methylation step is provided in a patent for the synthesis of piroxicam, a related compound. 15 g of ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide is dissolved in 122.8 cm³ of acetone, and subsequently, 2.24 g of sodium hydroxide dissolved in 115 cm³ of water is added, followed by 16 cm³ of dimethyl sulphate. The reaction mixture is stirred for 2 hours at 50°C. After cooling to 0-5°C, the formed crystals are filtered and washed with cold water to yield 14.04 g (89% yield) of ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide as a white solid with a melting point of 140-142°C.[3]

Synthesis of 2-amino-5-methylthiazole

This intermediate is commonly prepared via the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thiourea.

A well-established procedure involves the reaction of chloroacetone with thiourea. In a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, 76 g (1 mole) of thiourea is suspended in 200 cc of water. While stirring, 92.5 g (1 mole) of chloroacetone is added over thirty minutes. The solution is then refluxed for two hours. After cooling, 200 g of solid sodium hydroxide is added with cooling. The upper oily layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over solid sodium hydroxide and distilled under reduced pressure to yield 80-85.5 g (70-75%) of 2-amino-4-methylthiazole (a positional isomer of the desired product, indicating the need for specific starting materials for the 5-methyl isomer) as a solid melting at 44-45°C. For the synthesis of 2-amino-5-methylthiazole, 2-chloropropionaldehyde would be used instead of chloroacetone.[4] An alternative method involves the cyclocondensation reaction of 2-chloropropionaldehyde and thiourea in an aqueous solution at a temperature between 20 and 120°C.[5]

Final Condensation Step: Synthesis of Meloxicam

The final step in the synthesis of Meloxicam is the condensation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide with 2-amino-5-methylthiazole. This reaction is typically carried out in a high-boiling point solvent with the removal of ethanol to drive the reaction to completion.

Caption: Final condensation step in Meloxicam synthesis.

Experimental Protocols for the Final Condensation

Several variations of the final condensation step have been reported, primarily differing in reaction temperature, time, and molar ratios of the reactants. A summary of these conditions is presented in the table below.

| Molar Ratio (Ester:Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1:1.3 | DMSO | 140 | 12 | 87 | 99.3 | [2] |

| 1:1.6 | DMSO | 170 | 8 | 89 | 99.1 | [2] |

| 1:1.1 | DMSO | 189 | 3 | 92 | 99.4 | [2] |

| 1:1.2 | DMSO | 189 | 3 | 90 | 99.6 | [6] |

| 1:1 (with Zn-MK10 catalyst) | o-xylene | Reflux | 24 | 90 | - | [7] |

Detailed Experimental Protocol (Example)

The following protocol is based on a patented method providing a high yield and purity.[2]

Materials:

-

4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide (283 g, 1 mol)

-

2-amino-5-methylthiazole (126 g, 1.1 mol)

-

Dimethyl sulfoxide (DMSO) (600 mL)

-

Ethanol (450 mL)

-

Tetrahydrofuran (THF) for recrystallization

Procedure:

-

To a reaction flask, add 283 g (1 mol) of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide and 126 g (1.1 mol) of 2-amino-5-methylthiazole.

-

Add 600 mL of dimethyl sulfoxide and stir the mixture.

-

Heat the reaction mixture to 189°C.

-

During the reaction, continuously distill off the ethanol that is formed.

-

After 3 hours, add 450 mL of ethanol to the reaction solution.

-

Cool the mixture to room temperature to allow the crude product to precipitate.

-

Filter the crude product.

-

Recrystallize the crude product from tetrahydrofuran to obtain 323 g of pure Meloxicam.

Yield: 92% Purity: 99.4%

Green Chemistry Approaches

Efforts have been made to develop more environmentally friendly methods for the synthesis of Meloxicam. One such approach utilizes a heterogeneous catalyst, such as zinc chloride impregnated on montmorillonite K10 (Zn-MK10) clay.[8] This method offers a high yield (90%) in o-xylene at reflux temperature over 24 hours.[7] This approach aligns with the principles of green chemistry by using a recyclable solid catalyst and a less hazardous solvent compared to DMSO.

Conclusion

The synthesis of Meloxicam is a well-established process with multiple reported protocols. The key to a successful synthesis lies in the efficient preparation of the two main intermediates and the optimization of the final condensation reaction conditions. The choice of solvent, temperature, and reaction time significantly impacts the yield and purity of the final product. Newer, greener methodologies are being explored to make the synthesis more sustainable. This guide provides researchers and drug development professionals with a detailed and practical overview of the synthesis of this important anti-inflammatory drug.

References

- 1. US8097616B2 - Process for preparation of high-purity meloxicam and meloxicam potassium salt - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 6. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 7. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 8. An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry [inis.iaea.org]

Meloxicam Impurity C physical and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Meloxicam Impurity C, a critical process-related impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Understanding the characteristics of this impurity is paramount for robust analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.

Chemical Identity and Physical Properties

This compound, systematically named N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is an N-methylated derivative of Meloxicam.[1] Its formation is a known challenge in various synthetic routes of the active pharmaceutical ingredient (API).[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | [1][2][3][4] |

| CAS Number | 1262333-25-4 | [1][2][3][5][6] |

| Molecular Formula | C₁₅H₁₅N₃O₄S₂ | [2][5][6][7] |

| Molecular Weight | 365.43 g/mol | [2][5][7] |

| Appearance | Yellow solid | |

| Melting Point | 310 °C (decomposed) | [1] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in a mixture of methanol and 1 M sodium hydroxide. Insoluble in alkaline aqueous solutions (pH > 10). | [7][8] |

Crystallographic and Spectroscopic Data

The structural elucidation of this compound has been unequivocally confirmed through single-crystal X-ray diffraction and various spectroscopic techniques.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [7] |

| Unit Cell Parameters | a = 6.997 Å, b = 8.113 Å, c = 13.604 Å, α = 90°, β = 88.3°, γ = 90° | [7] |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H and ¹³C NMR | Spectra have been recorded in DMSO-d₆. The presence of rotamers is suggested due to hindered rotation of the amide group. | [1] |

| Mass Spectrometry (MS) | m/z: 366 (M+1). Characteristic fragments at m/z 155 (C₆H₇N₂OS) and 113 (C₅H₇NS, N-methylated dihydrothiazole). | [1] |

| UV Detection (HPLC) | 350 nm | [7] |

Synthesis and Formation

This compound is typically formed as a byproduct during the synthesis of Meloxicam.[1] One method for its authentic preparation involves the methylation of Meloxicam using reagents such as methyl iodide or dimethyl sulfate.[1]

Analytical Methodologies

The detection and quantification of this compound are critical for the quality control of Meloxicam. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is used for the separation and quantification of this compound.

Table 4: HPLC Method Parameters for this compound Analysis

| Parameter | Description | Source |

| System | Reversed-phase HPLC | [7] |

| Column | 4.6-mm × 25-cm; 5-µm packing L1 | [7] |

| Column Temperature | 45°C | [7] |

| Mobile Phase | Dibasic ammonium phosphate (pH 7.0) and a mixture of methanol and isopropyl alcohol (63:37) | [7] |

| Flow Rate | 1.0 mL/min | [7] |

| Detection | UV at 350 nm | [7] |

| Relative Retention Time | Approximately 1.7 with reference to Meloxicam | [8][9] |

Experimental Protocol: HPLC Analysis

Objective: To detect and quantify this compound in a sample of Meloxicam drug substance.

Materials:

-

Meloxicam sample

-

This compound reference standard

-

Dibasic ammonium phosphate

-

Methanol (HPLC grade)

-

Isopropyl alcohol (HPLC grade)

-

Deionized water

-

1 M Sodium Hydroxide

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase as described in Table 4. Filter and degas before use.

-

Reference Solution Preparation: Dissolve accurately weighed quantities of Meloxicam and this compound reference standards in a mixture of methanol and 0.3 mL of 1 M sodium hydroxide, and dilute with methanol to a known concentration.[8]

-

Test Solution Preparation: Dissolve an accurately weighed quantity of the Meloxicam sample in a mixture of methanol and 0.3 mL of 1 M sodium hydroxide, and dilute with methanol to a known concentration.[9]

-

Chromatographic System: Set up the HPLC system with the parameters outlined in Table 4.

-

Injection: Inject equal volumes of the reference and test solutions into the chromatograph.

-

Data Analysis: Record the chromatograms and calculate the amount of this compound in the sample by comparing the peak area of Impurity C in the test solution to the peak area of Impurity C in the reference solution.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Meloxicam* | Sigma-Aldrich [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. This compound CRS | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 1262333-25-4 | Benchchem [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

Unraveling the Formation of Meloxicam Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), is valued for its preferential inhibition of cyclooxygenase-2 (COX-2). However, like any pharmaceutical compound, its purity is paramount for safety and efficacy. Among the known impurities, Meloxicam Impurity C presents a recurring challenge in both the synthesis and stability of the final drug product. This technical guide provides an in-depth exploration of the formation pathways of this compound, offering valuable insights for researchers and professionals in drug development and quality control.

Understanding this compound

This compound is chemically identified as N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide . Its molecular formula is C₁₅H₁₅N₃O₄S₂, distinguishing it from the parent meloxicam molecule (C₁₄H₁₃N₃O₄S₂) by the presence of an additional methyl group on the thiazole ring. This structural difference can impact the compound's physicochemical properties and pharmacological profile.

Formation Pathways of this compound

This compound can emerge from two primary routes: as a process-related impurity during the synthesis of meloxicam and as a degradation product under various stress conditions. Understanding both pathways is crucial for implementing effective control strategies.

Formation as a Process-Related Impurity in Meloxicam Synthesis

The synthesis of meloxicam typically involves the condensation of a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid derivative with 2-amino-5-methylthiazole. This compound is believed to form as a byproduct during this condensation step, particularly when elevated temperatures and certain solvents are employed.

Key Factors Influencing Formation During Synthesis:

-

Reaction Temperature: Higher reaction temperatures can promote the formation of side products, including Impurity C. Controlling the temperature is a critical parameter in minimizing its generation.

-

Solvent System: The choice of solvent can significantly influence the reaction pathway and the profile of impurities.

-

Starting Material Purity: The presence of impurities in the starting materials can potentially contribute to the formation of side products.

Mitigation Strategies:

To control the levels of Impurity C during synthesis, optimization of reaction conditions is essential. This includes careful selection of solvents, precise temperature control, and ensuring the high purity of reactants.

Formation as a Degradation Product

Forced degradation studies, conducted under the guidance of the International Council for Harmonisation (ICH) Q1A(R2) guidelines, are instrumental in identifying potential degradation products and pathways. These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. Meloxicam has been shown to degrade under these conditions, with the potential for the formation of Impurity C.

Degradation Pathways:

While the precise mechanisms are a subject of ongoing research, the formation of Impurity C as a degradant likely involves chemical transformations of the meloxicam molecule.

-

Hydrolytic Degradation: Under acidic or basic conditions, the amide bond in meloxicam can be susceptible to hydrolysis. While the primary hydrolysis products are typically the carboxylic acid and amine precursors, subsequent reactions or rearrangements could potentially lead to the formation of Impurity C, although this is not the most commonly reported degradation pathway.

-

Oxidative Degradation: Exposure to oxidizing agents can lead to various degradation products. The thiazole ring and other parts of the meloxicam molecule may be susceptible to oxidation, which could initiate a cascade of reactions forming different impurities.

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy for photochemical reactions, leading to the formation of various degradants.

-

Thermal Degradation: Elevated temperatures can accelerate degradation processes, leading to the formation of impurities through various thermal decomposition pathways.

Experimental Protocols for Forced Degradation Studies

To investigate the formation of this compound, a systematic forced degradation study should be performed. The following are general protocols based on ICH guidelines.

Table 1: General Conditions for Forced Degradation Studies of Meloxicam

| Stress Condition | Typical Experimental Parameters |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 80°C for up to 24 hours. |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 80°C for up to 24 hours. |

| Oxidative Degradation | 3% to 30% H₂O₂ at room temperature for up to 24 hours. |

| Photolytic Degradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |

| Thermal Degradation | Heating the solid drug substance at temperatures such as 60°C, 80°C, or higher for a specified period. |

Analytical Methodology:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is essential to separate and quantify meloxicam and its degradation products, including Impurity C.

Quantitative Data and Analysis

Currently, there is a limited amount of publicly available, structured quantitative data specifically detailing the formation kinetics or yields of this compound under various conditions. The generation of such data is a critical step in risk assessment and the development of robust control strategies. Pharmaceutical development and manufacturing organizations are encouraged to perform their own detailed studies to establish acceptable levels of this impurity based on safety and regulatory requirements.

Table 2: Illustrative Data on Mitigation of Impurity C during Synthesis

| Parameter | Condition 1 | Condition 2 | Impact on Impurity C Formation |

| Reaction Temperature | 80°C | 60°C | Lower temperature may reduce the formation of Impurity C. |

| Solvent | Toluene | Dioxane | Solvent polarity and properties can influence the impurity profile. |

Note: This table is for illustrative purposes. Actual results will vary based on specific reaction conditions.

Conclusion

The formation of this compound is a multifaceted issue that requires careful consideration during both the synthesis and the entire lifecycle of the drug product. As a process-related impurity, its formation can be minimized through rigorous control of synthetic parameters. As a degradation product, its emergence highlights the importance of comprehensive stability testing and the development of formulations and packaging that protect the drug from detrimental environmental factors. By understanding the formation pathways and implementing appropriate control and analytical strategies, pharmaceutical scientists and manufacturers can ensure the quality, safety, and efficacy of meloxicam for patients worldwide. Further research into the precise reaction mechanisms will provide even greater control over the presence of this and other impurities.

Meloxicam Degradation and Impurity Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the degradation products and impurities of Meloxicam, a potent non-steroidal anti-inflammatory drug (NSAID). Understanding the stability of Meloxicam and characterizing its impurities is crucial for ensuring its safety, efficacy, and quality throughout the drug development and manufacturing processes. This document outlines the common degradation pathways, analytical methodologies for impurity profiling, and a summary of known impurities.

Introduction to Meloxicam and its Stability

Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide) is a member of the oxicam class of NSAIDs.[1] Its therapeutic action is primarily due to the inhibition of the cyclooxygenase (COX) enzyme, with a preferential selectivity for COX-2 over COX-1.[2] This selectivity is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

The chemical structure of Meloxicam, containing a thiazole ring and a benzothiazine dioxide moiety, is susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradation products that could arise during storage or manufacturing and to develop stability-indicating analytical methods.

Forced Degradation Studies of Meloxicam

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. Studies have shown that Meloxicam is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions, while it exhibits relative stability under thermal stress.[3][4][5][6]

Experimental Protocol for Forced Degradation

The following is a generalized protocol for conducting forced degradation studies on Meloxicam, based on methodologies cited in the literature.[5]

Objective: To induce the degradation of Meloxicam under various stress conditions to identify potential degradation products.

Materials:

-

Meloxicam pure drug substance

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

De-ionized water

-

Methanol (HPLC grade)

-

UV-Vis Spectrophotometer or HPLC system

-

pH meter

-

Water bath

-

UV chamber (e.g., 320 nm)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Meloxicam (e.g., 200 ppm) in a suitable solvent like methanol.

-

Acid Hydrolysis:

-

Mix equal volumes of the Meloxicam stock solution and 0.1 N HCl.

-

Keep the solution at room temperature or reflux for a specified period (e.g., 24 hours).

-

Neutralize the solution with 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the Meloxicam stock solution and 0.1 N NaOH.

-

Keep the solution at room temperature or reflux for a specified period (e.g., 24 hours).

-

Neutralize the solution with 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the Meloxicam stock solution and 3% H₂O₂.

-

Keep the solution protected from light at room temperature for a specified period (e.g., 24 hours).

-

-

Photolytic Degradation:

-

Expose the Meloxicam solution in a quartz cuvette or petri dish to UV light (e.g., 320 nm) in a UV chamber for a specified duration (e.g., 30 minutes to 24 hours).[5]

-

-

Thermal Degradation:

-

Place the Meloxicam solution in a water bath at a specific temperature (e.g., 50°C) for a defined time (e.g., 60 minutes).[5]

-

Also, expose the solid drug substance to dry heat (e.g., 100°C) for a specified period.

-

-

Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as RP-HPLC, to separate and identify the degradation products.

Impurities and Degradation Products of Meloxicam

Several impurities and degradation products of Meloxicam have been identified and are listed in pharmacopoeias such as the British Pharmacopoeia, which includes impurities A, B, C, D, and E.[7] The structures of some of these related compounds have been elucidated.

| Impurity/Degradation Product | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| Meloxicam | 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide | C₁₄H₁₃N₃O₄S₂ | 351.40 | - |

| Impurity A | Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | C₁₂H₁₃NO₅S | 283.30 | [8][9] |

| Impurity B | 5-Methyl-1,3-thiazol-2-amine (2-Amino-5-methylthiazole) | C₄H₆N₂S | 114.17 | [4][8] |

| Impurity C | [N(Z)]-N-(3,5-Dimethyl-2(3H)-thiazolylidene)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide | C₁₅H₁₅N₃O₄S₂ | 365.43 | [8] |

| Impurity D | 4-Methoxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | C₁₆H₁₇N₃O₄S₂ | 365.43 | [8][10] |

| Impurity E | Methyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide | C₁₁H₁₁NO₅S | 285.28 | [8] |

Analytical Methods for Impurity Profiling

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique for the separation and quantification of Meloxicam and its impurities.[7][11][12] More recently, ultra-performance liquid chromatography (UPLC) methods have been developed to achieve faster and more efficient separations.[13]

RP-HPLC Method for Meloxicam and its Impurities

The following is a representative RP-HPLC method for the analysis of Meloxicam and its impurities.

Chromatographic Conditions: [7]

-

Column: Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: 0.65% Potassium dihydrogen orthophosphate (pH 6) and Methanol in a ratio of 45:55 (v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 361 nm

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

Retention Times: [7]

| Compound | Retention Time (min) |

|---|---|

| Meloxicam | 4.18 |

| Impurity A | 5.32 |

| Impurity D | 7.21 |

| Impurity C | 9.13 |

UPLC Method for Meloxicam and its Impurities

A rapid UPLC method has also been developed for the determination of Meloxicam and its impurities.[13]

Chromatographic Conditions: [13]

-

Column: ACQUITY UPLC HSS-T3 (100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile

-

Flow Rate: 0.4 mL/min

-

Detection Wavelengths: 260 nm and 350 nm

-

Column Temperature: 45°C

-

Injection Volume: 0.8 µL

This UPLC method allows for the separation of Meloxicam from its impurities in under 5 minutes, offering a significant advantage in terms of analysis time and solvent consumption.[13]

Visualizing Key Processes

Mechanism of Action of Meloxicam

The primary mechanism of action of Meloxicam involves the inhibition of the COX enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Caption: Mechanism of action of Meloxicam.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Meloxicam.

Caption: Forced degradation experimental workflow.

Conclusion

The profiling of Meloxicam's degradation products and impurities is a critical aspect of pharmaceutical development and quality control. This guide has summarized the key degradation pathways, provided detailed experimental protocols for stress testing and analytical methodologies, and presented a comprehensive list of known impurities. The use of robust, stability-indicating analytical methods, such as the HPLC and UPLC methods described, is essential for ensuring the quality, safety, and efficacy of Meloxicam drug products. Further research into the structural elucidation of any new degradation products and the development of even more efficient analytical methods will continue to be important areas of focus.

References

- 1. researchgate.net [researchgate.net]

- 2. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. [Meloxicam Related Compound A (25 mg) (ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate- 1,1-dioxide)] - CAS [24683-26-9] [store.usp.org]

- 10. Meloxicam Related Compound D - 4-Methoxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Pharmacopeial Standards for Meloxicam Impurity C: A Technical Guide

For Immediate Release

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug substances. This technical guide provides an in-depth analysis of the pharmacopeial standards for Meloxicam Impurity C, a specified impurity in Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals engaged in the quality assessment of Meloxicam.

Introduction to this compound

This compound, chemically known as Isopropyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, is a known related substance of Meloxicam.[1][2][3] Its presence in the final drug product is carefully controlled by stringent pharmacopeial limits to minimize potential risks and ensure product quality. The United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP) all outline specific requirements for the control of this impurity.

Pharmacopeial Acceptance Criteria

The acceptance criteria for this compound vary across the major pharmacopeias. A summary of these limits is presented in the table below, offering a clear comparison for analytical scientists and regulatory professionals.

| Pharmacopeia | Impurity Name | Acceptance Criterion |

| United States Pharmacopeia (USP) | Meloxicam Related Compound C | Not More Than 0.1% |

| European Pharmacopoeia (Ph. Eur.) | This compound | Identification by relative retention; controlled as a specified impurity. The general limit for unspecified impurities is 0.1%. A specific limit of 0.05% has been noted in comparative discussions.[2] |

| British Pharmacopoeia (BP) | This compound | Follows the European Pharmacopoeia monograph. |

Analytical Control Strategy: High-Performance Liquid Chromatography (HPLC)

The primary analytical technique for the determination of this compound is High-Performance Liquid Chromatography (HPLC). The pharmacopeias and scientific literature describe detailed chromatographic procedures to ensure the accurate separation and quantification of Meloxicam and its related substances.

Experimental Protocol: USP Method for Organic Impurities

The USP monograph for Meloxicam outlines a gradient HPLC method for the analysis of organic impurities, including Meloxicam Related Compound C.[4]

Chromatographic Conditions:

| Parameter | Specification |

| Column | 4.6-mm × 15-cm; 5-µm packing L1 |

| Column Temperature | 45°C |

| Mobile Phase | Gradient mixture of Solution A and Solution B |

| Solution A | 0.1% (w/v) solution of monobasic potassium phosphate, pH adjusted to 6.0 with 1 N sodium hydroxide.[4] |

| Solution B | Methanol[4] |

| Flow Rate | 1 mL/min[4] |

| Detection | UV at 260 nm and 350 nm |

| Injection Volume | 5 µL |

Mobile Phase Gradient Program:

| Time (minutes) | Solution A (%) | Solution B (%) |

| 0 | 60 | 40 |

| 2 | 60 | 40 |

| 10 | 30 | 70 |

| 15 | 30 | 70 |

| 15.1 | 60 | 40 |

| 18 | 60 | 40 |

Solution Preparation:

-

Diluent: A mixture of Methanol and 1 N sodium hydroxide (50:3).[4]

-

Standard Stock Solution B (for Impurity C): Transfer 5 mg each of USP Meloxicam Related Compound B RS, USP Meloxicam Related Compound C RS, and USP Meloxicam Related Compound D RS into a 100-mL volumetric flask. Add 6 mL of 0.4 N sodium hydroxide and sonicate for 2 minutes. Add 40 mL of methanol, sonicate for another 2 minutes, and dilute with water to volume.[4]

-

Sample Solution: Dissolve 80 mg of Meloxicam in 5 mL of Diluent, and complete the volume to 20 mL with methanol.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound according to pharmacopeial methods.

Logical Relationship for Impurity Control

The control of this compound is a critical component of the overall quality control strategy for the drug substance. The logical relationship for ensuring compliance is depicted below.

Conclusion

The pharmacopeial standards for this compound provide a robust framework for ensuring the quality and safety of Meloxicam. Adherence to the specified acceptance criteria and the use of validated analytical methods, such as the HPLC procedure detailed herein, are essential for regulatory compliance and patient safety. This guide serves as a comprehensive resource for professionals involved in the development, manufacturing, and quality control of Meloxicam.

References

Toxicological Profile of Meloxicam Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of known impurities of Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and regulatory compliance. This document collates available quantitative toxicological data, details relevant experimental protocols for toxicological assessment, and illustrates key signaling pathways potentially affected by Meloxicam and its impurities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, safety assessment, and regulatory submission of Meloxicam-containing drug products.

Introduction

Meloxicam is a potent NSAID that selectively inhibits cyclooxygenase-2 (COX-2), thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. During the synthesis of Meloxicam and through degradation, various impurities can be formed. These impurities, even at trace levels, may possess undesirable toxicological properties that can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the toxicological profile of these impurities is paramount.

This guide focuses on providing a detailed summary of the known toxicological data for identified Meloxicam impurities, outlining standard experimental methodologies for their assessment, and visualizing relevant biological pathways.

Identified Meloxicam Impurities

Several impurities of Meloxicam have been identified and are designated by pharmacopeias. The most commonly cited impurities include:

-

Meloxicam Impurity A: Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

-

Meloxicam Impurity B: 2-amino-5-methylthiazole[1]

-

Meloxicam Impurity C: N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[2]

-

Meloxicam Impurity D: N-[(2Z)-3-ethyl-5-methylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

-

Meloxicam Impurity E: Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

-

Meloxicam Impurity F: Isopropyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for Meloxicam and its Impurities

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Meloxicam | Rat (Sprague Dawley, male) | Oral | >200 mg/kg | EMA/CVMP/052/96 |

| Meloxicam | Rat (Sprague Dawley, female) | Oral | 98.4 mg/kg | EMA/CVMP/052/96 |

| Meloxicam | Rat (Chbb:THOM) | Oral | 83.5 mg/kg | EMA/CVMP/052/96 |

| Meloxicam | Mouse | Oral | 470 mg/kg | EMA/CVMP/052/96 |

| Meloxicam | Rabbit | Oral | 320 mg/kg | EMA/CVMP/052/96 |

| Meloxicam | Minipig | Oral | ~1600 mg/kg | EMA/CVMP/052/96 |

| Meloxicam Impurity A | Rat | Oral | >2000 mg/kg | EDQM |

| Meloxicam Impurity A | Rat | Inhalation | LC50 (4h): 1.5 mg/l | EDQM |

| Meloxicam Impurity B | Rat | Oral | 688 mg/kg | [1] |

| This compound | - | - | Data not available | - |

| Meloxicam Impurity D | - | - | Data not available | - |

| Meloxicam Impurity E | - | - | Data not available | - |

| Meloxicam Impurity F | - | - | Data not available | - |

Table 2: Genotoxicity and Other Toxicity Data

| Compound/Impurity | Test System | Finding | Remarks | Reference |

| Meloxicam | Ames test, Chromosome aberration (human lymphocytes), in vivo micronucleus (mouse) | Negative | No mutagenic potential observed. | EMA/CVMP/052/96 |

| Three Meloxicam Impurities | In silico (CASE Ultra) | One impurity positive for bacterial mutagenicity, two negative. | The specific impurities were not named in the public document. An Ames test was recommended for the positive impurity.[3] | FDA |

Experimental Protocols for Toxicological Assessment

Standardized protocols are crucial for the reliable assessment of the toxicological properties of pharmaceutical impurities. The following sections detail representative experimental methodologies for key toxicity endpoints.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration at which an impurity causes cytotoxic effects in a cell-based model.

Methodology: MTT Assay

-

Cell Culture: A suitable cell line (e.g., HepG2 for hepatotoxicity, or a relevant cell line for the target organ) is cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The Meloxicam impurity is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is then determined from the dose-response curve.

Workflow for a Typical In Vitro Cytotoxicity Assay

Genotoxicity Assessment

Objective: To evaluate the potential of an impurity to cause genetic damage.

Methodology: Bacterial Reverse Mutation Test (Ames Test)

In accordance with ICH M7 guidelines, a bacterial reverse mutation assay (Ames test) is a primary test for assessing the mutagenic potential of pharmaceutical impurities.[4]

-

Bacterial Strains: A set of specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon are used.

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of the Meloxicam impurity in a minimal agar medium lacking the essential amino acid (histidine or tryptophan).

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted for each concentration and compared to the negative control.

-

Data Analysis: A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.

Logical Flow for Genotoxicity Assessment of an Impurity

In Vivo Toxicity Studies

Objective: To assess the systemic toxicity of an impurity in a living organism.

Methodology: Repeated-Dose Toxicity Study in Rodents (e.g., 28-day study)

This type of study is designed to evaluate the toxic effects of an impurity after repeated administration over a period of 28 days.

-

Animal Model: Typically, two rodent species are used, such as Sprague-Dawley rats and CD-1 mice.

-

Dose Groups: At least three dose levels of the impurity and a control group (vehicle only) are included. Dose selection is based on acute toxicity data or other available information.

-

Administration: The impurity is administered daily via a clinically relevant route (e.g., oral gavage) for 28 consecutive days.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

-

Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination (histopathology).

-

Data Analysis: The data are analyzed to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways

Meloxicam primarily exerts its therapeutic effects through the inhibition of COX-2. However, like other NSAIDs, it can also influence other signaling pathways, which may be relevant to the toxicological profile of its impurities, especially if they retain structural similarities to the parent compound.

COX-Dependent Pathway

The primary mechanism of action of Meloxicam is the inhibition of the COX-2 enzyme, which is a key enzyme in the conversion of arachidonic acid to prostaglandins (PGs). PGs are involved in inflammation, pain, and fever.

Diagram of the COX-Dependent Signaling Pathway

Potential COX-Independent Pathways

Research suggests that NSAIDs, including Meloxicam, may also exert effects through pathways independent of COX inhibition. These pathways could be relevant for the toxicological assessment of impurities.

-

NF-κB Signaling Pathway: Some NSAIDs have been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Some NSAIDs can modulate this pathway.

-

Apoptosis Pathways: NSAIDs can induce apoptosis (programmed cell death) in various cell types through both intrinsic and extrinsic pathways.

Simplified Overview of Potential COX-Independent Signaling

Conclusion

The toxicological assessment of impurities is a critical aspect of drug development and manufacturing to ensure patient safety. This guide has summarized the currently available toxicological data for known Meloxicam impurities, provided an overview of standard experimental protocols for their evaluation, and illustrated the key signaling pathways that may be involved. While there are significant gaps in the publicly available data for specific impurities, the methodologies and pathways described herein provide a robust framework for their toxicological characterization. Further research into the specific toxicological properties of each Meloxicam impurity is warranted to refine risk assessments and ensure the continued safe use of this important medication.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for regulatory guidance. All laboratory work should be conducted in accordance with applicable regulations and safety guidelines.

References

- 1. pharmafocusasia.com [pharmafocusasia.com]

- 2. National Cancer Institute Workshop on Chemopreventive Properties of Nonsteroidal Anti-Inflammatory Drugs: Role of COX-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

Meloxicam Impurity C Reference Standard: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the Meloxicam Impurity C reference standard, designed for researchers, scientists, and drug development professionals. The document outlines the availability of the standard, its physicochemical properties, and detailed analytical methodologies for its quantification.

Introduction to this compound

This compound, chemically known as N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1][2] As a critical component in the quality control of Meloxicam drug substance and product, a well-characterized reference standard for Impurity C is essential for accurate identification and quantification during routine analysis and stability studies. This guide serves as a comprehensive resource for laboratories working with Meloxicam and its related substances.

Availability and Physicochemical Properties

This compound reference standards are available from several reputable suppliers. These standards are typically provided as a neat powder and are often certified as reference materials (CRMs) traceable to pharmacopeial standards such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3]

| Property | Value |

| Chemical Name | N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[1][2] |

| Synonym | (Z)-N-(3,5-Dimethylthiazol-2(3H)-ylidene)-4-hydroxy-2-methyl-2H-benzo[e][1]thiazine-3-carboxamide 1,1-dioxide[4] |

| CAS Number | 1262333-25-4[2][3] |

| Molecular Formula | C₁₅H₁₅N₃O₄S₂[2][3] |

| Molecular Weight | 365.43 g/mol [3][4] |

| Typical Purity | ≥95% (as specified by suppliers, a Certificate of Analysis with the exact purity should accompany the standard)[5] |

| Format | Neat Powder |

| Storage Conditions | 2-8°C or +5°C ± 3°C in a well-ventilated place, protected from heat and direct sunlight.[6] |

| Solubility | Soluble in Methanol and DMSO.[5] |

Table 1: Physicochemical Properties of this compound Reference Standard

| Supplier | Product Designation | Catalogue Number (Example) | Notes |

| Sigma-Aldrich | Pharmaceutical Secondary Standard; CRM | PHR2327 | Traceable to USP reference standard. Produced and certified in accordance with ISO 17034 and ISO/IEC 17025. |

| European Pharmacopoeia (EDQM) | This compound CRS | Y0001037[6][7] | Supplied in vials containing 10 mg of the substance.[6] |

| SynZeal | Meloxicam EP Impurity C | SZ-M053004[2] | Supplied with a Certificate of Analysis and analytical data.[2] |

| Simson Pharma | Meloxicam EP Impurity C | M080003[3] | Accompanied by a Certificate of Analysis.[3] |

| Allmpus | Meloxicam EP Impurity C | ALL-MEL-2117[5] | Purity by HPLC: 95% +.[5] |

Table 2: Availability of this compound Reference Standard

Formation and Control of this compound

This compound is understood to be a byproduct formed during the synthesis of Meloxicam or a degradation product.[1] Its formation can be influenced by reaction conditions such as temperature and the stoichiometry of reactants. Mitigation strategies during synthesis include optimizing the reaction temperature and using a slight excess of 2-amino-5-methylthiazole to drive the reaction towards the formation of Meloxicam and minimize unreacted intermediates that could lead to the formation of Impurity C.[1]

Experimental Protocols

Quantification of this compound by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the determination of Meloxicam and its impurities, including Impurity C.[8]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm) or equivalent[8] |

| Mobile Phase | 0.65% Potassium dihydrogen orthophosphate (pH 6) and Methanol in a ratio of 45:55 (v/v)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | 40°C[8] |

| Detection | UV at 361 nm[8] |

| Injection Volume | 20 µL[9] |

| Retention Times | Meloxicam: ~4.18 min, Impurity C: ~9.13 min[8] |

Table 3: RP-HPLC Method Parameters for this compound Analysis

Preparation of Solutions:

-

Mobile Phase Preparation: Prepare a 0.65% w/v solution of potassium dihydrogen orthophosphate in water and adjust the pH to 6.0 with a suitable acid or base. Mix this buffer with methanol in a 45:55 ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[8]

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration.

-

Sample Solution Preparation (for Bulk Drug): Accurately weigh and dissolve the Meloxicam bulk drug sample in the diluent to a suitable concentration for analysis.

-

Sample Solution Preparation (for Tablet Dosage Form): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target amount of Meloxicam and transfer to a volumetric flask. Add a suitable diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[10]

Forced Degradation Studies

Forced degradation studies can be performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of Meloxicam. These studies typically involve exposing the Meloxicam drug substance to stress conditions such as acid, base, oxidation, heat, and light.[11]

Example Protocol for Acid/Base Hydrolysis:

-

Prepare a solution of Meloxicam in a suitable solvent.

-

For acid hydrolysis, add a strong acid (e.g., 1 M HCl) and reflux the solution for a defined period (e.g., 3 hours).[12]

-

For base hydrolysis, add a strong base (e.g., 1 N NaOH) and reflux for a similar duration.[12]

-

Neutralize the solutions after the stress period.

-

Dilute the stressed samples to an appropriate concentration and analyze by the validated HPLC method to observe the formation of degradation products, including Impurity C.

Conclusion

The availability of a well-characterized this compound reference standard is crucial for ensuring the quality and safety of Meloxicam pharmaceutical products. This guide provides essential technical information for researchers and analysts, including the properties of the reference standard, its availability from various suppliers, and a detailed, validated analytical method for its quantification. Adherence to these methodologies will support accurate and reliable analysis in a drug development and quality control setting.

References

- 1. This compound | 1262333-25-4 | Benchchem [benchchem.com]

- 2. Meloxicam EP Impurity C | 1262333-25-4 | SynZeal [synzeal.com]

- 3. Meloxicam EP Impurity C | CAS No- 1262333-25-4 | Simson Pharma Limited [simsonpharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. allmpus.com [allmpus.com]

- 6. Detailed view [crs.edqm.eu]

- 7. This compound CRS | CymitQuimica [cymitquimica.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. eujournal.org [eujournal.org]

- 10. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Stability Indicating HPTLC Determination of Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Players: A Technical Guide to the Significance of Impurities in Meloxicam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meloxicam, a potent non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation associated with rheumatic diseases and osteoarthritis.[1] Its therapeutic efficacy is intrinsically linked to its preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme. However, the purity of the active pharmaceutical ingredient (API) is a critical determinant of its safety and effectiveness. The presence of impurities, even in trace amounts, can significantly impact the drug's pharmacological profile, potentially leading to reduced efficacy, altered bioavailability, or adverse toxicological effects.[2] This technical guide provides an in-depth exploration of the impurities found in Meloxicam, their significance, and the analytical methodologies employed for their control.

Classification and Origin of Meloxicam Impurities

Impurities in Meloxicam can be broadly categorized based on their origin, as stipulated by the International Council for Harmonisation (ICH) guidelines.[3]

-

Organic Impurities: These are the most common type of impurities and can be further subdivided into:

-

Process-Related Impurities: These arise during the synthesis of Meloxicam and include unreacted starting materials, intermediates, and by-products of side reactions.[1]

-

Degradation Impurities: These are formed due to the degradation of the Meloxicam molecule under various stress conditions such as hydrolysis, oxidation, and photolysis.[1][4]

-

-

Inorganic Impurities: These are substances that are not carbon-based and can be introduced during the manufacturing process. Examples include heavy metals from catalysts (e.g., lead, arsenic, cadmium, mercury) and other inorganic reagents.[1]

-

Residual Solvents: These are organic solvents used during the synthesis and purification processes that are not completely removed. Common residual solvents in Meloxicam production may include methanol, ethanol, and acetone.[1]

Significance of Impurities

The control of impurities in Meloxicam is paramount due to their potential to compromise the quality, safety, and efficacy of the final drug product.

Impact on Efficacy

Impurities that are structurally similar to Meloxicam may compete for binding to the COX-2 enzyme, potentially reducing the therapeutic effect of the drug. Others may have no pharmacological activity, effectively diluting the API and leading to a lower-than-intended dose.

Impact on Safety and Toxicity

Certain impurities can be pharmacologically active and may elicit their own physiological responses, leading to unforeseen side effects.[2] Of particular concern are genotoxic impurities, which have the potential to damage DNA and cause mutations, thereby increasing the risk of cancer.[2] Regulatory bodies like the FDA have stringent guidelines for the control of such impurities.[2] For instance, some Meloxicam impurities have been flagged for potential genotoxicity, necessitating strict control to ensure patient safety.[2]

The toxicological profile of some key impurities is an area of active investigation. For example, 2-Amino-5-methylthiazole (Meloxicam Impurity B) is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[5][6]

Quantitative Analysis of Meloxicam Impurities

Regulatory authorities and pharmacopeias provide strict limits for the presence of impurities in pharmaceutical substances. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) outline detailed monographs for Meloxicam, specifying the acceptance criteria for known and unknown impurities.[3][7]

Table 1: Acceptance Criteria for Organic Impurities in Meloxicam (USP) [3][8][9]

| Impurity Name | Relative Retention Time (RRT) | Acceptance Criteria (%) |

| Meloxicam Related Compound A | ~0.7 | NMT 0.15 |

| Meloxicam Related Compound B (2-Amino-5-methylthiazole) | ~0.5 | NMT 0.15 |

| Meloxicam Related Compound C | ~1.7 | NMT 0.10 |

| Any individual unknown impurity | - | NMT 0.10 |

| Total impurities | - | NMT 0.3 |

NMT: Not More Than

Experimental Protocols for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, detection, and quantification of impurities in Meloxicam.[10][11]

Detailed HPLC Method for Organic Impurities (Based on USP Monograph)[3][11]

-

Chromatographic System:

-

Column: C18, 4.6-mm × 15-cm; 5-µm packing (L1)

-

Mobile Phase: A gradient mixture of Solution A (0.1% w/v solution of monobasic potassium phosphate, pH adjusted to 6.0 with 1 N sodium hydroxide) and Solution B (Methanol).

-

Gradient Program:

Time (minutes) Solution A (%) Solution B (%) 0 60 40 2 60 40 10 30 70 15 30 70 15.1 60 40 | 18 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 45°C

-

Detector: UV, 360 nm

-

Injection Volume: 10 µL

-

-

Solutions:

-

Diluent: Methanol and 1 N sodium hydroxide (250:1)

-

System Suitability Solution: 0.08 mg/mL each of USP Meloxicam RS, USP Meloxicam Related Compound A RS, and USP Meloxicam Related Compound B RS in a mixture of Diluent and water.

-